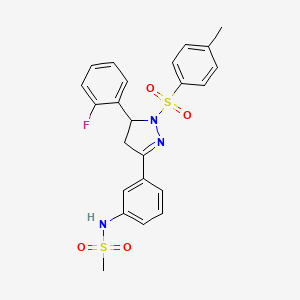

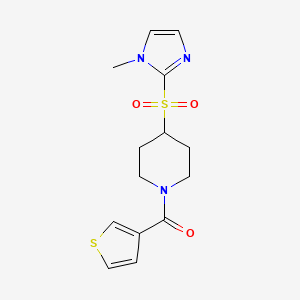

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(methylsulfonyl)piperidin-4-amine” is a compound that falls under the category of heterocyclic building blocks . It has an empirical formula of C6H14N2O2S and a molecular weight of 178.25 . This compound is a part of a class of organic compounds known as n-acylpyrrolidines .

Molecular Structure Analysis

The molecular structure of “1-(methylsulfonyl)piperidin-4-amine” involves a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis

“1-(methylsulfonyl)piperidin-4-amine” is a solid compound with an empirical formula of C6H14N2O2S and a molecular weight of 178.25 .Scientific Research Applications

Receptor Selectivity and Multifunctional Agents

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines is used as a strategy to design selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases. Such compounds demonstrate antidepressant-like and pro-cognitive properties, suggesting their potential in CNS disorder treatment (Canale et al., 2016).

Enantioseparation in Pharmaceutical Analysis

Enantioseparation, separating the enantiomers of a basic API compound and its neutral intermediate, involves reversed phase and normal phase liquid chromatography. This technique is essential in pharmaceutical analysis for purity and potency assurance (Zhou et al., 2010).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including variants with a benzylsulfonyl moiety, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds are potent inhibitors and are being explored as potential antidementia agents (Sugimoto et al., 1990).

Mass Spectrometry in Drug Analysis

Mass spectrometry, specifically the analysis of ESI/MS and MS/MS data, is used to understand the behavior of growth hormone secretagogues like N-alkylated arylsulfonamides. This analysis aids in drug development by understanding molecular fragmentation and rearrangement processes (Qin, 2002).

Synthesis of Sulfur-Nitrogen Compounds

The synthesis and oxidation of sulfenamides, leading to the production of N-sulfinyl imines and N-sulfonyloxaziridines, form a part of sulfur-nitrogen chemistry. This process is significant in creating chiral building blocks for various biologically active compounds, including piperidine derivatives (Davis, 2006).

Cyclin-Dependent Kinase Inhibitors

β-Piperidinoethylsulfides are used to develop inhibitors of cyclin-dependent kinase CDK2. This involves a Cope-type elimination to a vinylsulfone, captured by amines to afford β-aminoethylsulfones. Such compounds have potential applications in medicinal chemistry (Griffin et al., 2006).

Capillary Zone Electrophoresis in Drug Analysis

Capillary zone electrophoresis (CZE) with β-cyclodextrin as the chiral selector is used for the enantiomeric separation of growth hormone secretagogues. This analytical method is vital for ensuring the purity and efficacy of pharmaceutical compounds (Zhou et al., 1997).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide Similar compounds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .

Mode of Action

The exact mode of action of This compound If it acts like other cdk2 inhibitors, it may bind to the active site of the enzyme, preventing its interaction with cyclin and atp, thereby inhibiting the phosphorylation of downstream targets and halting cell cycle progression .

Biochemical Pathways

The biochemical pathways affected by This compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . By inhibiting CDK2, it could affect the transition from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .

Result of Action

The molecular and cellular effects of This compound If it acts as a cdk2 inhibitor, it could lead to cell cycle arrest, preventing cells from proliferating . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3S/c1-20(18,19)16-9-7-12(8-10-16)11-15-14(17)13-5-3-2-4-6-13/h2-3,12-13H,4-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJMQYUSGOPQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCC=CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2692109.png)

![3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2692111.png)

![1-(6-Azaspiro[2.6]nonan-6-yl)prop-2-en-1-one](/img/structure/B2692116.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B2692118.png)

![N-(2-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2692119.png)

![Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692120.png)